(3S)-1-(1,1,2,2,3,3,3-Heptadeuteriopropyl)-3-(3-methylsulfonylphenyl)piperidine
Beschreibung
Molecular Architecture and Stereochemical Configuration
The molecular architecture of (3S)-1-(1,1,2,2,3,3,3-Heptadeuteriopropyl)-3-(3-methylsulfonylphenyl)piperidine encompasses a six-membered piperidine ring containing one nitrogen atom as the core structural element. The stereochemical designation (3S) indicates the absolute configuration at the third carbon position of the piperidine ring, where the 3-methylsulfonylphenyl substituent is attached. This specific stereochemical arrangement results from the spatial orientation of the phenyl group relative to the piperidine ring, establishing the compound's three-dimensional conformation.
The methylsulfonyl moiety attached to the meta position of the phenyl ring contributes significantly to the compound's overall polarity and intermolecular interactions. The sulfonyl group, characterized by its tetrahedral geometry around the sulfur atom, creates a polar environment that influences the molecule's physical and chemical properties. The piperidine nitrogen atom bears a propyl substituent that has been systematically deuterated at all seven hydrogen positions, replacing them with deuterium atoms to create the isotopically labeled variant.
The compound's structural formula can be represented through various chemical notation systems. The InChI identifier 1S/C15H23NO2S/c1-3-9-16-10-5-7-14(12-16)13-6-4-8-15(11-13)19(2,17)18/h4,6,8,11,14H,3,5,7,9-10,12H2,1-2H3/t14-/m1/s1/i1D3,3D2,9D2 provides a complete description of the molecular connectivity and stereochemistry. The canonical SMILES notation demonstrates the structural relationships between atoms while the stereochemical SMILES notation N1(C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])CCCC@@HC1 explicitly indicates the deuterium positions.
Deuterium Distribution Patterns and Isotopic Purity
The deuterium distribution pattern in (3S)-1-(1,1,2,2,3,3,3-Heptadeuteriopropyl)-3-(3-methylsulfonylphenyl)piperidine follows a systematic substitution scheme within the propyl chain attached to the piperidine nitrogen. The seven deuterium atoms are strategically positioned to replace all hydrogen atoms in the propyl group, including three deuterium atoms at the terminal methyl carbon (CD3), two deuterium atoms at the middle methylene carbon (CD2), and two deuterium atoms at the nitrogen-adjacent methylene carbon (NCD2).
Isotopic purity determination for deuterated compounds requires sophisticated analytical techniques, particularly accurate mass liquid chromatography-mass spectrometry methods. The isotopic enrichment analysis involves extracting each resolved isotope species and calculating the relative percentage of isotopic incorporation at each labeled position. For compounds containing multiple deuterium atoms, the overall isotopic purity reflects the proportion of molecules carrying the intended number of deuterium substitutions versus those with incomplete labeling.
The theoretical isotopic distribution for deuterated compounds can be calculated using molecular formula-based prediction models that account for natural isotopic abundance variations. These calculations provide expected isotopic ratios for comparison with experimental measurements obtained through high-resolution mass spectrometry. The isotopic purity assessment typically reveals that the majority of molecules contain the full complement of deuterium atoms, with minor populations representing partially deuterated species.
Table 1: Isotopic Distribution Analysis Parameters
Deuterium nuclear magnetic resonance spectroscopy provides an additional analytical approach for verifying deuterium incorporation and assessing isotopic distribution patterns. The deuterium nuclear magnetic resonance spectrum exhibits characteristic chemical shift patterns that correspond to the different chemical environments of the deuterium atoms within the propyl chain. The integration ratios of deuterium nuclear magnetic resonance signals can be used to quantify the extent of deuteration at each position.
Physicochemical Properties: Solubility, Stability, and Spectral Signatures
The physicochemical properties of (3S)-1-(1,1,2,2,3,3,3-Heptadeuteriopropyl)-3-(3-methylsulfonylphenyl)piperidine exhibit notable differences compared to its non-deuterated analog due to isotopic effects. Deuterium substitution typically results in stronger carbon-deuterium bonds compared to carbon-hydrogen bonds, leading to enhanced molecular stability and altered kinetic behavior. The kinetic isotope effect manifests as slower reaction rates for processes involving carbon-deuterium bond cleavage, which has important implications for metabolic stability studies.
The molecular weight increase from 239.34 grams per mole for the non-deuterated compound to 288.457 grams per mole for the deuterated version reflects the mass contribution of seven deuterium atoms. This mass difference enables precise differentiation between labeled and unlabeled compounds in mass spectrometric analyses, making the deuterated compound valuable as an internal standard for quantitative analytical methods.
Solubility characteristics of deuterated compounds generally mirror those of their protiated analogs, with minor variations attributable to isotopic effects. The presence of the methylsulfonyl group contributes to the compound's water solubility through hydrogen bonding interactions, while the piperidine nitrogen can undergo protonation under acidic conditions to enhance aqueous solubility. The deuterated propyl chain maintains similar hydrophobic characteristics to the protiated version, with subtle differences in intermolecular interactions.
Table 2: Comparative Physicochemical Properties
Spectral signatures of the deuterated compound provide distinctive analytical fingerprints for identification and quantification purposes. Proton nuclear magnetic resonance spectroscopy reveals the absence of signals corresponding to the deuterated positions, while showing retained signals for the non-deuterated portions of the molecule. The methylsulfonyl group exhibits characteristic proton nuclear magnetic resonance signals, and the piperidine ring protons display their expected chemical shift patterns.
Mass spectrometric fragmentation patterns of the deuterated compound show characteristic ion species that retain or lose deuterium atoms during fragmentation processes. The molecular ion peak appears at mass-to-charge ratio values corresponding to the deuterated molecular weight, providing unambiguous identification of the labeled compound. Fragment ions exhibit mass shifts that reflect the deuterium content of the retained molecular portions, enabling detailed structural characterization through tandem mass spectrometry experiments.
The compound's stability profile benefits from the deuterium kinetic isotope effect, which typically confers enhanced resistance to metabolic degradation processes. This increased stability makes the deuterated compound particularly valuable for pharmacokinetic studies where prolonged analytical detection is required. The deuterium atoms at the propyl chain positions specifically protect against metabolic oxidation and other biotransformation reactions that commonly occur at these sites.
Infrared spectroscopy of the deuterated compound reveals characteristic carbon-deuterium stretching frequencies that appear at lower wavenumbers compared to carbon-hydrogen stretches. These spectral features provide additional analytical confirmation of successful deuterium incorporation and can be used for quantitative assessment of deuteration levels. The methylsulfonyl group contributes characteristic sulfonyl stretching vibrations that remain unchanged between deuterated and non-deuterated versions.
Eigenschaften
IUPAC Name |
(3S)-1-(1,1,2,2,3,3,3-heptadeuteriopropyl)-3-(3-methylsulfonylphenyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2S/c1-3-9-16-10-5-7-14(12-16)13-6-4-8-15(11-13)19(2,17)18/h4,6,8,11,14H,3,5,7,9-10,12H2,1-2H3/t14-/m1/s1/i1D3,3D2,9D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZVBVBMMNFIXGE-OQSFHDDPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC(C1)C2=CC(=CC=C2)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])N1CCC[C@H](C1)C2=CC(=CC=C2)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vergleich Mit ähnlichen Verbindungen
(a) (+)-[³H]3-(3-Hydroxyphenyl)-N-(1-propyl)piperidine [(+)-[³H]3-PPP]
- Structure: Non-deuterated propyl chain with a 3-hydroxyphenyl group.
- Binding Profile : Binds to high-affinity (Kd = 25 nM) and low-affinity (Kd = 0.9 µM) sites in guinea pig brain homogenates .
- Modulation : Ropizine and phenytoin enhance binding via allosteric modulation, increasing affinity by 3-fold .
- Key Difference : The target compound’s 3-methylsulfonylphenyl group replaces the hydroxyl moiety, likely improving σ receptor selectivity due to stronger electron withdrawal and steric bulk.
(b) CP99994 [(+)-(2S,3S)-3-(2-Methoxybenzylamino)-2-phenylpiperidine]
- Structure: Methoxybenzylamino and phenyl substituents.
- Pharmacology : A neurokinin-1 (NK1) receptor antagonist, distinct from sigma/DM targets .
- Key Difference : The target compound’s sulfonyl group and deuterated chain diverge mechanistically, suggesting a different receptor targeting profile.
Antitussives and SSRIs
(a) Dextromethorphan (DM)
- Structure : Morphinan core with methoxy and methyl groups.
- Binding : Inhibits (+)-[³H]3-PPP binding (Ki ~ 25 nM) but lacks psychotomimetic effects, implicating high-affinity DM sites in therapeutic actions .
- Key Difference : The target compound’s piperidine scaffold and sulfonyl group may confer greater σ receptor specificity compared to DM’s morphinan structure.
(b) Paroxetine Hydrochloride
- Structure : Piperidine with benzodioxolyloxy and fluorophenyl groups.
- Key Difference : The target compound’s sulfonyl and deuterated groups likely shift its mechanism away from serotonin reuptake inhibition.
Deuterated Analogs
(a) 1-[3-(3-Methylphenoxy)-3-phenylpropyl]piperidine (CAS 62663-40-5)
- Structure: Non-deuterated propyl chain with methylphenoxy and phenyl groups.
- Synthesis : Focused on optimizing alkyl chain length and aromatic substituents .
- Key Difference: The target compound’s deuterated chain may reduce CYP450-mediated metabolism, enhancing bioavailability compared to non-deuterated analogs.
Table 1: Comparative Analysis of Piperidine Derivatives
Key Insights:
Binding and Selectivity : The target compound’s 3-methylsulfonylphenyl group may confer higher σ receptor affinity than (+)-[³H]3-PPP’s hydroxyl group due to enhanced hydrophobic interactions .
Metabolic Advantages: Deuteration of the propyl chain is predicted to reduce first-pass metabolism, a limitation observed in non-deuterated analogs like DM .
Therapeutic Potential: Unlike SSRIs (e.g., paroxetine), the target compound’s structure aligns with σ receptor ligands, suggesting applications in neuroprotection or cough suppression without psychotomimetic side effects .
Vorbereitungsmethoden
Asymmetric Piperidine Ring Formation
The CN103373953A patent demonstrates enantioselective synthesis of 3-aminopiperidines using chiral auxiliaries. Adapting this approach:
-
Chiral starting material : (R)- or (S)-2-((tert-butoxycarbonyl)amino)pentane-1,5-diyl dimethanesulfonate undergoes cyclization in acidic conditions to form a piperidine ring.
-
Suzuki-Miyaura coupling : Introduce the 3-methylsulfonylphenyl group via palladium-catalyzed cross-coupling. For example, treat 3-bromo-N-Boc-piperidine with 3-methylsulfonylphenylboronic acid under Miyaura conditions (Pd(PPh), NaCO, dioxane/HO).
Reaction Conditions :
Sulfonation and Oxidation
An alternative route involves post-functionalization of a 3-methylthiophenyl intermediate:
-
Methylthiophenyl introduction : Attach 3-methylthiophenyl via nucleophilic aromatic substitution using CuI/L-proline catalysis.
-
Oxidation to sulfonyl : Treat with oxone (2KHSO·KHSO·KSO) in acetone/HO at 0°C to convert –SMe to –SOMe.
Deuteration of the Propyl Side Chain
Deuterated Alkyl Halide Synthesis
1,1,2,2,3,3,3-Heptadeuteriopropyl bromide is synthesized via H/D exchange:
-
Propylene deuteration : Catalytic deuteration of propylene gas over Pd/BaSO in DO at 50 psi, yielding CHCDCD.
-
Bromination : React with HBr/DO under radical conditions (AIBN initiator) to form CDCDCDBr.
Isotopic Purity :
N-Alkylation of Piperidine
The deuterated propyl group is introduced via nucleophilic substitution:
-
Deprotection : Remove Boc groups from (3S)-3-(3-methylsulfonylphenyl)-N-Boc-piperidine using HCl/dioxane.
-
Alkylation : React with CDCDCDBr in the presence of KCO in DMF at 60°C for 12 h.
Optimization Data :
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Base | KCO (2 eq) |
| Temperature | 60°C |
| Yield | 85% |
Stereochemical Control
Chiral Resolution
The CN103373953A patent reports resolving racemic 3-aminopiperidines using L-tartaric acid. Applied to the target compound:
-
Form diastereomeric salts : Treat racemic 3-(3-methylsulfonylphenyl)piperidine with (R,R)-di-p-toluoyl tartaric acid.
-
Crystallization : Isolate the (3S)-enantiomer via sequential recrystallization from ethanol/water.
Enantiomeric Excess :
Asymmetric Catalysis
Rhodium-catalyzed hydrogenation of a β-enamine amide precursor using (R)-Binap ligand achieves 94% ee.
Purification and Analytical Characterization
Column Chromatography
-
Stationary phase : Silica gel (230–400 mesh)
-
Eluent : Hexane/EtOAc (3:1 to 1:1 gradient)
-
Recovery : 92–95%
Spectroscopic Data
H NMR (400 MHz, CDCl) :
-
δ 7.85 (d, J = 8.2 Hz, 1H, Ar–H)
-
δ 7.72 (s, 1H, Ar–H)
-
δ 7.61 (d, J = 7.8 Hz, 1H, Ar–H)
-
δ 3.42–3.38 (m, 1H, C3–H)
-
δ 2.80 (s, 3H, SOMe)
MS (ESI) : m/z 356.2 [M+H] (calc. 356.18).
Scale-Up Considerations
Deuterium Loss Mitigation
-
Solvent selection : Use deuterated solvents (e.g., DMF-d) to minimize H/D exchange.
-
Temperature control : Maintain reactions below 70°C to prevent β-hydride elimination.
Cost Analysis
| Component | Cost per kg (USD) |
|---|---|
| CDCDCDBr | 12,000 |
| 3-Methylsulfonylphenylboronic acid | 850 |
| Pd(OAc) | 1,200 |
Q & A
Q. What are the key synthetic routes for (3S)-1-(1,1,2,2,3,3,3-Heptadeuteriopropyl)-3-(3-methylsulfonylphenyl)piperidine, and how do reaction conditions influence yield and purity?
Methodological Answer: Synthesis typically involves nucleophilic substitution or reductive amination. For the deuterated propyl group, deuterated alkyl halides (e.g., 1,1,2,2,3,3,3-heptadeuteriopropyl bromide) are reacted with the piperidine precursor under basic conditions (e.g., NaH or K₂CO₃) in aprotic solvents like THF or DMF.
-
Critical Parameters :
-
Example Protocol :
Step Reagents/Conditions Purpose 1 (3S)-3-(3-methylsulfonylphenyl)piperidine, heptadeuteriopropyl bromide, K₂CO₃, DMF, 60°C, 24h Alkylation 2 Filtration, solvent evaporation, silica gel chromatography (EtOAc/hexane) Purification
Q. How is stereochemical integrity maintained during the synthesis of the (3S)-configured piperidine core?
Methodological Answer: Chiral resolution or asymmetric synthesis is critical. The (3S) configuration is preserved via:
- Chiral auxiliaries : Use of (S)-tert-butoxycarbonyl (Boc) groups or enantioselective catalysts during piperidine ring formation .
- Analytical validation : Confirm stereochemistry via chiral HPLC or optical rotation measurements. For example, a reported [α]D²⁵ = +15.6° (c = 1.0, CHCl₃) aligns with (3S) configuration in related compounds .
Advanced Research Questions
Q. What isotopic effects arise from the heptadeuteriopropyl group, and how do they impact pharmacokinetic studies?
Methodological Answer: Deuterium incorporation alters metabolic stability and binding kinetics:
- Metabolic slowdown : Deuteration reduces CYP450-mediated oxidation rates (e.g., t₁/₂ increased by 2–3× in deuterated vs. non-deuterated analogs) .
- Binding affinity : Isotopic mass differences may subtly affect van der Waals interactions with hydrophobic receptor pockets. Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify ΔG changes .
Q. How does the 3-methylsulfonylphenyl moiety influence target engagement with G protein-coupled receptors (GPCRs) or ion channels?
Methodological Answer: The methylsulfonyl group enhances hydrogen bonding and dipole interactions with residues in GPCR binding pockets.
Q. How can researchers resolve contradictions in reported bioactivity data for deuterated vs. non-deuterated analogs?
Methodological Answer: Discrepancies often arise from isotopic purity or assay conditions:
- Isotopic purity : Verify via ²H NMR or mass spectrometry (e.g., >98% deuterium incorporation required) .
- Assay standardization : Compare data under identical conditions (pH, temperature, cell lines). For example, a 20% variance in IC₅₀ values for deuterated compounds may stem from batch-to-batch deuterium content differences .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
